Cas no 110082-89-8 (Benzoic acid,3,4,5-trihydroxy-, (1R,2R,4S,6R)-4-carboxy-6-hydroxy-1,2,4-cyclohexanetriylester)

110082-89-8 structure
Nome del prodotto:Benzoic acid,3,4,5-trihydroxy-, (1R,2R,4S,6R)-4-carboxy-6-hydroxy-1,2,4-cyclohexanetriylester
Benzoic acid,3,4,5-trihydroxy-, (1R,2R,4S,6R)-4-carboxy-6-hydroxy-1,2,4-cyclohexanetriylester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,3,4,5-trihydroxy-, (1R,2R,4S,6R)-4-carboxy-6-hydroxy-1,2,4-cyclohexanetriylester
- (1S,3R,4R,5R)-3-hydroxy-1,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
- 1,3,4-Tri-O-galloylquinic acid
- Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester, [1R-(1a,2b,4a,6a)]-
- Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester, (1R-(1alpha,2beta,4alpha,6alpha)-)-
- GN-8
- 110082-89-8
- CHEMBL451413
- DTXSID00149140
- (1S,3R,4R,5R)-3-hydroxy-1,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]cyclohexanecarboxylic acid
-
- Inchi: InChI=1S/C28H24O18/c29-12-1-9(2-13(30)20(12)36)24(39)44-19-8-28(27(42)43,46-26(41)11-5-16(33)22(38)17(34)6-11)7-18(35)23(19)45-25(40)10-3-14(31)21(37)15(32)4-10/h1-6,18-19,23,29-38H,7-8H2,(H,42,43)/t18-,19-,23-,28+/m1/s1
- Chiave InChI: MFFWGSMFANTCDY-LGFATHPOSA-N
- Sorrisi: OC1=CC(C(O[C@@H]2[C@H](O)C[C@](C(=O)O)(OC(C3C=C(O)C(O)=C(O)C=3)=O)C[C@H]2OC(C2C=C(O)C(O)=C(O)C=2)=O)=O)=CC(O)=C1O
Proprietà calcolate
- Massa esatta: 648.096
- Massa monoisotopica: 648.096
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 18
- Conta atomi pesanti: 46
- Conta legami ruotabili: 10
- Complessità: 1100
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 319Ų
Proprietà sperimentali
- Densità: 1.98
- Punto di ebollizione: 1114.4°C at 760 mmHg
- Punto di infiammabilità: 364.6°C
- Indice di rifrazione: 1.826
- PSA: 318.50000
- LogP: 0.62310
Benzoic acid,3,4,5-trihydroxy-, (1R,2R,4S,6R)-4-carboxy-6-hydroxy-1,2,4-cyclohexanetriylester Letteratura correlata
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
110082-89-8 (Benzoic acid,3,4,5-trihydroxy-, (1R,2R,4S,6R)-4-carboxy-6-hydroxy-1,2,4-cyclohexanetriylester) Prodotti correlati
- 17365-11-6(Theogallin)
- 53584-43-3(5-Galloylquinic acid)
- 872612-89-0(N-(2H-1,3-benzodioxol-5-yl)-3-(2-cyclopentylacetamido)-1-benzofuran-2-carboxamide)
- 899984-70-4(N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)
- 1562750-71-3(3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylprop-2-enoic acid)
- 99075-24-8(4-(2-Amino-ethyl)-phenyl-acetic acid)
- 1185303-88-1(2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride)
- 2225181-06-4(4-(Cyclohexyl)thiophene-2-boronic acid)
- 2097854-16-3(3-Pyridinecarbonitrile, 5-amino-2-(2H-1,2,3-triazol-2-yl)-)
- 1021214-66-3(N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
